molecular formula C26H31NO6 B14943634 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14943634
M. Wt: 453.5 g/mol
InChI Key: SLKSTXGIKYJDGX-GYHWCHFESA-N
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Description

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.

    Esterification: The formation of esters from carboxylic acids and alcohols under acidic conditions.

    Cyclization: The formation of a ring structure through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or aldehydes to primary alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)carbonyl]-3-hydroxy-5-(2-ethoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-hydroxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H31NO6

Molecular Weight

453.5 g/mol

IUPAC Name

(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-methoxyphenyl)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31NO6/c1-5-32-19-13-11-18(12-14-19)24(28)22-23(20-9-6-7-10-21(20)31-4)27(26(30)25(22)29)15-8-16-33-17(2)3/h6-7,9-14,17,23,28H,5,8,15-16H2,1-4H3/b24-22-

InChI Key

SLKSTXGIKYJDGX-GYHWCHFESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC(C)C)C3=CC=CC=C3OC)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC(C)C)C3=CC=CC=C3OC)O

Origin of Product

United States

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